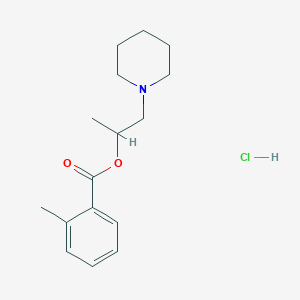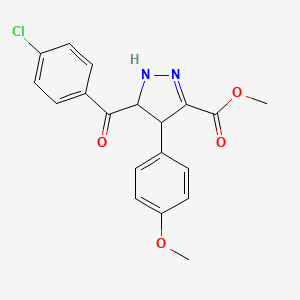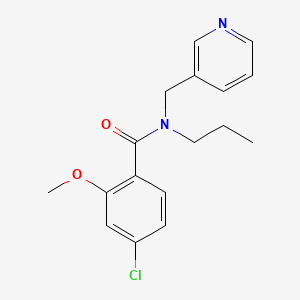![molecular formula C17H28N4O B4020706 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4020706.png)
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2,2-dimethylpropanoyl)piperazine
Descripción general
Descripción
The scientific interest in piperazine derivatives, including those with pyrazole moieties, is largely due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are often explored for their antibacterial, antifungal, and pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from basic precursors to achieve complex structures. For example, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized through 1,3-dipolar cycloaddition, demonstrating a method to introduce pyrazole functionalities (Mekky & Sanad, 2020).
Molecular Structure Analysis
Investigations into the molecular structures of related compounds are typically conducted using X-ray crystallography, combined with computational methods such as DFT calculations. These studies reveal details about the conformation and stabilization of the molecules in the solid state, as well as the nature of intermolecular interactions controlling the molecular packing (Shawish et al., 2021).
Chemical Reactions and Properties
Piperazine acts as an excellent catalyst in synthesizing diverse functionalized compounds, showcasing its versatility in facilitating chemical transformations. The reactivity of piperazine derivatives often includes interactions with various reagents to yield a wide range of functional groups, illustrating the compound's chemical flexibility and utility in organic synthesis (Yousefi et al., 2018).
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-6-7-21-13-15(14(2)18-21)12-19-8-10-20(11-9-19)16(22)17(3,4)5/h6,13H,1,7-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSSLGJKIHRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(=O)C(C)(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2,2-dimethylpropanoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5'-{[(acetyloxy)(phenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4020625.png)
![methyl [4-({3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4020631.png)
![(2-amino-6-isobutylthieno[2,3-b]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B4020634.png)



![N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropylglycinamide](/img/structure/B4020651.png)

![2-[benzyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4020661.png)
![6-(2,4-dichlorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4020668.png)
![2-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B4020685.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4020687.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4020710.png)
![ethyl 1-{N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4020716.png)